

Comparative study of OKI-179's tolerability profile

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A Comparative Tolerability Profile of OKI-179 in Targeted Cancer Therapy

This guide provides a comparative analysis of the tolerability profile of OKI-179, a novel oral Class I-selective histone deacetylase (HDAC) inhibitor, with other targeted therapies, larotrectinib and entrectinib, which are tropomyosin receptor kinase (TRK) inhibitors. While their mechanisms of action differ, this comparison offers valuable insights for researchers and drug development professionals by contextualizing the safety and tolerability of a new class of epigenetic modulators against established targeted agents in the treatment of solid tumors.

Mechanism of Action

OKI-179 is an orally administered prodrug that is metabolized to its active form, OKI-006.[1] OKI-006 selectively inhibits Class I HDAC enzymes (HDAC1, 2, and 3), which play a crucial role in the epigenetic regulation of gene expression.[1][2] By inhibiting these enzymes, OKI-179 leads to an increase in histone acetylation, altering chromatin structure and resulting in the transcription of tumor suppressor genes and other proteins that can induce cell cycle arrest, apoptosis, and anti-tumor immune responses.[3][4][5]

In contrast, larotrectinib and entrectinib are highly selective inhibitors of TRK proteins (TRKA, TRKB, and TRKC).[6] These proteins are encoded by the NTRK genes, which can become abnormally fused to other genes. Such NTRK gene fusions lead to the production of constitutively active TRK fusion proteins that drive the growth and proliferation of various cancers.[6] Larotrectinib and entrectinib block the signaling pathways activated by these fusion



proteins, thereby inhibiting cancer cell growth. Entrectinib also inhibits ROS1 and ALK fusion proteins.[7]

Experimental Protocols

The tolerability profile of OKI-179 was evaluated in a first-in-human, Phase 1, open-label, dose-escalation study (NCT03931681) in patients with advanced solid tumors.[1][8] The study employed a standard 3+3 dose-escalation design to determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D).[2][8] Patients received OKI-179 orally once daily in either an intermittent schedule (4 days on, 3 days off or 5 days on, 2 days off) or a continuous daily dosing schedule in 21-day cycles.[2][8]

The tolerability data for larotrectinib is based on a pooled analysis of three multicenter, open-label, single-arm clinical trials: NCT02122913, NCT02576431 (NAVIGATE), and NCT02637687 (SCOUT).[9] These trials enrolled adult and pediatric patients with various NTRK fusion-positive solid tumors.[9]

The safety profile of entrectinib was assessed through an integrated analysis of three multicenter, open-label clinical trials: STARTRK-2 (NCT02568267), STARTRK-1 (NCT02097810), and ALKA-372-001.[7][10] These basket trials enrolled patients with NTRK fusion-positive solid tumors or ROS1-positive non-small cell lung cancer (NSCLC).[7][10] In these studies, adverse events were monitored and graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).

Tolerability Profile Comparison

The following table summarizes the key tolerability findings for OKI-179, larotrectinib, and entrectinib.

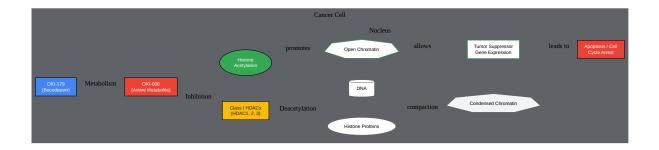


Feature	OKI-179	Larotrectinib	Entrectinib
Drug Class	Class I HDAC Inhibitor	TRK Inhibitor	TRK, ROS1, ALK Inhibitor
Most Common Adverse Events (All Grades)	Nausea (70.6%), Fatigue (47.1%), Thrombocytopenia (41.2%), Anemia (39%), Anorexia (27%), Vomiting (23%) [1][2][8][11]	Increased AST (52%), Increased ALT (45%), Anemia (42%), Musculoskeletal pain (42%), Fatigue (36%), Neutropenia (36%), Cough (32%), Dizziness (27%), Diarrhea (27%), Nausea (25%), Vomiting (25%)[12]	Fatigue, Constipation, Dysgeusia (distorted sense of taste), Edema, Dizziness, Diarrhea, Nausea, Cognitive disorders, Increased weight, Vomiting, Cough[7] [13]
Most Common Grade 3-4 Adverse Events	Anemia (12%), Fatigue (12%), Thrombocytopenia (DLT), Anorexia (4%) [1]	Anemia, Decreased lymphocyte count (7% for both)[12]	Nervous system disorders (3%), Cardiac disorders (2%)[10]
Dose-Limiting Toxicities (DLTs) / Reasons for Dose Reduction	Decreased platelet count (Thrombocytopenia), Nausea[2][8][11]	Dose reductions due to increased ALT/AST, dizziness, and decreased neutrophil count.[14] Discontinuation in 2% of patients due to various TRAEs.[9]	Dose reductions due to anemia, elevated creatinine, and fatigue.[15] Discontinuation in 4% of patients.[15]
Maximum Tolerated Dose (MTD) / Recommended Phase 2 Dose (RP2D)	MTD: 450 mg daily (4 days on/3 days off), 200 mg daily (continuous). RP2D: 300 mg daily (4 days on/3 days off)[2][8][11]	Standard adult dose is 100 mg twice daily. [16]	Recommended dose is 600 mg once daily.



Signaling Pathway and Experimental Workflow

The following diagram illustrates the mechanism of action of OKI-179.



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Caption: Mechanism of action of OKI-179 in cancer cells.

Summary

OKI-179 demonstrates a manageable safety profile in patients with advanced solid tumors, with the most frequent adverse events being nausea, fatigue, and thrombocytopenia.[2][8][11] Nausea was generally manageable with antiemetics.[18] The dose-limiting toxicities were primarily hematological (thrombocytopenia) and gastrointestinal (nausea).[2][8][11]

The tolerability profiles of the TRK inhibitors larotrectinib and entrectinib are distinct.

Larotrectinib is associated with elevated liver enzymes, musculoskeletal pain, and hematological abnormalities, though most treatment-related adverse events are Grade 1-2.[12] Entrectinib's side effect profile includes central nervous system effects like dizziness and



cognitive impairment, as well as congestive heart failure, which are considered serious potential risks.[13]

In conclusion, the tolerability of OKI-179 is characterized by manageable and predictable adverse events typical of HDAC inhibitors. This profile appears distinct from the on-target effects observed with TRK inhibitors. This comparative analysis provides a valuable reference for researchers, highlighting the different safety considerations for these targeted agents and underscoring the importance of mechanism-based toxicity evaluation in the development of new cancer therapies.

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